
Pyridinium, 1,1'-methylenebis-
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Overview
Description
Pyridinium, 1,1'-methylenebis- (CAS 32405-50-8), also known as 1,1′-methylenedipyridinium diiodide, is a bis-quaternary ammonium compound with the molecular formula C₁₁H₁₂I₂N₂ and a molecular weight of 426.039 g/mol . Its structure consists of two pyridinium rings connected by a methylene (-CH₂-) bridge, with iodide (I⁻) as the counterion. This compound is synthesized via alkylation of pyridine derivatives, often using methylene-bridging agents like formaldehyde under acidic conditions . It is characterized by its high polarity and ionic nature, making it relevant in catalysis, supramolecular chemistry, and biomedical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridinium, 1,1’-methylenebis- can be synthesized through the reaction of pyridine with formaldehyde and a suitable acid. The reaction typically involves the formation of a methylene bridge between two pyridinium rings. The process can be carried out under mild conditions, often at room temperature, and may require a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of pyridinium salts, including Pyridinium, 1,1’-methylenebis-, often involves large-scale reactions using automated systems. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions: Pyridinium, 1,1’-methylenebis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the pyridinium cation to its corresponding pyridine derivative.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts .
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a wide range of functionalized pyridinium compounds .
Scientific Research Applications
Chemistry: Pyridinium, 1,1’-methylenebis- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules and is often employed in the development of new synthetic methodologies .
Biology: In biological research, pyridinium salts are used as probes to study enzyme mechanisms and as inhibitors of specific biochemical pathways. They are also utilized in the design of new drugs and therapeutic agents .
Medicine: Its unique chemical properties make it a valuable tool in drug discovery and development .
Industry: In industrial applications, pyridinium salts are used as catalysts, surfactants, and corrosion inhibitors. They play a crucial role in various manufacturing processes, including the production of polymers, coatings, and specialty chemicals .
Mechanism of Action
The mechanism of action of Pyridinium, 1,1’-methylenebis- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the accumulation of specific metabolites and disrupt normal cellular processes .
Comparison with Similar Compounds
Structural Analogues
Bridged Bis-Pyridinium Derivatives
1,1′-[1,4-Phenylenebis(methylene)]bis(4,4′-bipyridinium) Dibromide (CAS 106867-97-4):
- Molecular Formula : C₂₈H₂₄Br₂N₄
- Key Features : Contains a rigid para-xylylene bridge instead of methylene, enhancing π-π stacking interactions. The larger molecular weight (576.34 g/mol ) and bromide counterions improve solubility in polar aprotic solvents .
- Applications : Used in electrochromic devices and molecular recognition systems due to extended conjugation .
- Pyridinium,1,1'-[1,3-phenylenebis(methylene)]bis[2-[(hydroxyimino)methyl]-,dibromide (CAS 890409-75-3): Molecular Formula: C₂₀H₂₀N₄O₂·2Br Key Features: Incorporates hydroxyimino (-CH=N-OH) substituents on the pyridinium rings, enabling metal coordination and redox activity . Applications: Potential use in chelation therapy or sensor technologies .
Heterocyclic Bis-Quaternary Ammonium Salts
- Methyl substituents enhance hydrophobicity . Applications: Explored in phase-transfer catalysis .
- 1,1′-(Oxydimethylene)bis[4-formylpyridinium] Dichloride Dioxime (Obidoxime chloride): Molecular Formula: C₁₄H₁₆Cl₂N₄O₂ Key Features: Contains oxime (-CH=N-OH) groups and an ether bridge, enabling reactivation of acetylcholinesterase inhibited by organophosphates . Applications: Clinically used as an antidote for nerve agent poisoning .
Comparative Physicochemical Properties
Research Findings and Challenges
- Stability Issues : Methylene-bridged pyridinium salts are prone to Hofmann elimination under basic conditions, limiting their use in alkaline environments .
- Synthetic Challenges : Para-xylylene derivatives require stringent anhydrous conditions, whereas methylenebis-pyridinium synthesis tolerates trace water .
- Toxicity : Bis-pyridinium compounds with iodide counterions show higher cytotoxicity than bromide analogues, necessitating careful handling .
Properties
CAS No. |
86042-69-5 |
---|---|
Molecular Formula |
C11H12N2+2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
1-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium |
InChI |
InChI=1S/C11H12N2/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-10H,11H2/q+2 |
InChI Key |
JOICOUCDZBPSHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)C[N+]2=CC=CC=C2 |
Origin of Product |
United States |
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